molecular formula C22H24N2O3 B610955 Spt-IN-1 CAS No. 1933533-18-6

Spt-IN-1

Cat. No.: B610955
CAS No.: 1933533-18-6
M. Wt: 364.44
InChI Key: MMYRYMMKMUTPBB-UHFFFAOYSA-N
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Description

SPT Imidazopyridine 1: is a potent inhibitor of serine palmitoyl transferase, an enzyme involved in the biosynthesis of sphingolipidsIt has shown significant biological activity, including the reduction of plasma ceramide levels and modulation of lipid profiles in vivo .

Biochemical Analysis

Biochemical Properties

SPT Imidazopyridine 1 plays a significant role in biochemical reactions. It is known to interact with the enzyme serine palmitoyl transferase (SPT), acting as a potent inhibitor . This interaction involves the dose-dependent inhibition of the incorporation of 14 C-serine into ceramide .

Cellular Effects

SPT Imidazopyridine 1 has notable effects on various types of cells and cellular processes. It reduces plasma ceramide levels in vivo, which can influence cell function . Additionally, it has been observed to increase plasma HDL and reduce vLDL cholesterol levels in rats .

Molecular Mechanism

The molecular mechanism of action of SPT Imidazopyridine 1 involves its binding interactions with biomolecules and its effects on enzyme activity. As a potent SPT inhibitor, it prevents the enzyme from performing its normal function, which is to incorporate 14 C-serine into ceramide .

Temporal Effects in Laboratory Settings

It is known that it dose-dependently inhibits the incorporation of 14 C-serine into ceramide .

Dosage Effects in Animal Models

The effects of SPT Imidazopyridine 1 vary with different dosages in animal models. It has been observed to reduce plasma ceramide levels in vivo and also increase plasma HDL and reduce vLDL cholesterol levels in rats .

Metabolic Pathways

SPT Imidazopyridine 1 is involved in the metabolic pathway of ceramide synthesis, where it acts as an inhibitor of the enzyme serine palmitoyl transferase . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an SPT inhibitor, it is likely to interact with this enzyme at its site of action .

Subcellular Localization

Given its role as an SPT inhibitor, it is likely to be found where this enzyme is located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SPT Imidazopyridine 1 typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile .

Industrial Production Methods: Industrial production of SPT Imidazopyridine 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: SPT Imidazopyridine 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazopyridine derivatives, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Chemistry: SPT Imidazopyridine 1 is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable scaffold in medicinal chemistry .

Biology: In biological research, SPT Imidazopyridine 1 is used to study the role of serine palmitoyl transferase in sphingolipid metabolism. It helps in understanding the biochemical pathways involved in lipid biosynthesis .

Medicine: The compound has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as metabolic disorders and neurodegenerative diseases. It has shown promise in reducing plasma ceramide levels and improving lipid profiles .

Industry: In the industrial sector, SPT Imidazopyridine 1 is used in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

SPT Imidazopyridine 1 exerts its effects by inhibiting serine palmitoyl transferase, an enzyme that catalyzes the first step in sphingolipid biosynthesis. By inhibiting this enzyme, the compound reduces the production of ceramides, which are involved in various cellular processes. The reduction in ceramide levels leads to changes in lipid metabolism and has potential therapeutic effects in metabolic and neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: SPT Imidazopyridine 1 is unique due to its potent inhibition of serine palmitoyl transferase and its ability to modulate lipid metabolism. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRYMMKMUTPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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